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Introduction

Moschamine, also known as N-feruloylserotonin, is a naturally occurring indole alkaloid found
in the seeds of plants such as Carthamus tinctorius (safflower).[1][2] This compound has
garnered significant interest within the scientific community due to its diverse biological
activities, including potent anti-inflammatory, antioxidant, and serotoninergic properties.[1][2]
Moschamine exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes,
particularly COX-2, and modulating key signaling pathways such as the mitogen-activated
protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) pathways.[1][2] Furthermore, its
interaction with serotonin receptors suggests its potential in neurological research.

Accurate structural confirmation of Moschamine is paramount for its development as a
potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the unambiguous structure elucidation of natural products. This
document provides detailed application notes and experimental protocols for the confirmation
of Moschamine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR
techniques, including *H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear
Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
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Data Presentation: NMR Spectral Data for
Moschamine

The following tables summarize the characteristic tH and 3C NMR chemical shifts for
Moschamine. These values are essential for the verification of the compound's identity.

Table 1: *H NMR Spectral Data of Moschamine (400 MHz, CDCIs)

Proton Assignment SRS Multiplicity Coupling Constant
ppm) (3, Hz)

H-2' 7.73 s

R-7' 7.43 d 15.6

8 719 d 15.6

Aromatic H 6.99-6.86 m

H-o 6.62 dd 8.8,2.2

H-a 3.85-3.73 m

OCHs 3.67 s

H-B 2.81-2.65 m

Note: Chemical shifts are referenced to the residual solvent signal (CDCls: dH = 7.26 ppm).
The assignments are based on the analysis of 1D and 2D NMR spectra.

Table 2: 13C NMR Spectral Data of Moschamine (100 MHz, CDCls)
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Carbon Assignment

Chemical Shift (6, ppm)

C=0 168.4
153.1, 151.4, 151.2, 149.7, 142.3, 141.5, 134.1,
Aromatic C 131.6, 123.9, 122.8, 121.9, 120.9, 117.6, 117.5,
115.7, 111.8, 109.3
OCHs 56.0
C-a 44.9
C-B 28.2

Note: Chemical shifts are referenced to the solvent signal (CDCls: 6C = 77.16 ppm). The
assignments are based on the analysis of 1D and 2D NMR spectra.

Experimental Protocols

Isolation of Moschamine from Carthamus tinctorius

Seeds

This protocol describes a general procedure for the extraction and isolation of Moschamine

from safflower seeds.

Materials:

Dried seeds of Carthamus tinctorius

o Methanol (MeOH)

o Ethyl acetate (EtOAC)

e Hexane

 Silica gel for column chromatography
e Sephadex LH-20

 Rotary evaporator
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o Chromatography columns
Procedure:
» Extraction:
o Grind the dried safflower seeds into a fine powder.
o Macerate the powdered seeds with methanol at room temperature for 72 hours.

o Filter the extract and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain a crude methanol extract.

e Solvent Partitioning:

o Suspend the crude methanol extract in water and partition successively with hexane and
ethyl acetate.

o Separate the ethyl acetate layer, which contains Moschamine, and concentrate it to
dryness.

o Chromatographic Purification:

[¢]

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

[e]

Elute the column with a gradient of hexane and ethyl acetate.

o

Collect the fractions and monitor them by thin-layer chromatography (TLC).

[¢]

Combine the fractions containing Moschamine.

[¢]

Further purify the combined fractions using a Sephadex LH-20 column with methanol as
the eluent to yield pure Moschamine.

NMR Sample Preparation

Materials:

o Purified Moschamine (5-10 mg)
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o Deuterated chloroform (CDCls) with 0.03% tetramethylsilane (TMS)
e NMR tube (5 mm)

» Vortex mixer

Procedure:

» Dissolve approximately 5-10 mg of purified Moschamine in 0.6 mL of CDCIs in a clean, dry
vial.

o Ensure complete dissolution by gentle vortexing.
o Transfer the solution to a 5 mm NMR tube.

o Cap the NMR tube and ensure it is properly labeled.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a 400 MHz
spectrometer. These may need to be optimized based on the specific instrument and sample
concentration.

a. 'H NMR Spectroscopy

e Pulse Program: Standard single-pulse experiment (e.g., zg30)
» Solvent: CDClsz

e Temperature: 298 K

e Spectral Width: 16 ppm

e Number of Scans: 16-64

» Relaxation Delay (d1): 2 s

e Acquisition Time (aq): ~2 s
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. 13C NMR Spectroscopy

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

Solvent: CDCl3

Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024-4096

Relaxation Delay (d1): 2 s

Acquisition Time (aq): ~1 s

. 2D COSY (Correlation Spectroscopy)

Pulse Program: Standard COSY experiment (e.g., cosygpdf)

Solvent: CDCl3

Temperature: 298 K

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

Relaxation Delay (d1): 1.5-2 s

. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,
hsqcedetgpsisp2.3)

Solvent: CDCIz
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e Temperature: 298 K

e Spectral Width (F2 - 1H): 12 ppm

e Spectral Width (F1 - 13C): 180 ppm

e Number of Increments (F1): 128-256

e Number of Scans per Increment: 8-16

o Relaxation Delay (d1): 1.5-2 s

e 1J(C,H) Coupling Constant: Optimized for ~145 Hz
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
e Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)
e Solvent: CDClsz

e Temperature: 298 K

e Spectral Width (F2 - tH): 12 ppm

e Spectral Width (F1 - 13C): 220 ppm

e Number of Increments (F1): 256-512

e Number of Scans per Increment: 16-32

o Relaxation Delay (d1): 1.5-2 s

Long-Range Coupling Constant ("J(C,H)): Optimized for 8-10 Hz

Mandatory Visualization
Experimental Workflow for Moschamine Confirmation
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NMR Spectroscopic Analysis ‘
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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